molecular formula C11H7ClN2O B038097 2-phenylpyrimidine-5-carbonyl Chloride CAS No. 122774-00-9

2-phenylpyrimidine-5-carbonyl Chloride

Cat. No. B038097
M. Wt: 218.64 g/mol
InChI Key: ALJPJRINUUKTMA-UHFFFAOYSA-N
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Description

2-phenylpyrimidine derivatives are significant in the field of organic and medicinal chemistry due to their diverse biological activities and applications in materials science. These compounds are structurally characterized by the presence of a phenyl group attached to a pyrimidine ring, offering a versatile scaffold for further chemical modifications and applications in the development of pharmaceutical agents, liquid crystals, and catalytic systems.

Synthesis Analysis

The synthesis of 2-phenylpyrimidine derivatives involves various strategies, including condensation reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. For example, the synthesis of copper(i) 5-phenylpyrimidine-2-thiolate complexes demonstrates the utility of solvothermal reactions for generating complexes with unique optical properties and high visible light-directed catalytic performance (Zhang et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-phenylpyrimidine derivatives is characterized by the arrangement of atoms within the molecule, which can significantly influence their chemical properties and reactivity. X-ray crystallography studies reveal diverse coordination modes and structural frameworks, as seen in the copper(i) complexes mentioned above, where the ligand exhibits multiple coordination modes leading to structures with distinct luminescence and catalytic properties.

Chemical Reactions and Properties

2-phenylpyrimidine derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions. Their chemical properties are influenced by the electronic effects of the phenyl group and the heterocyclic pyrimidine ring, which can be modified through various functionalization strategies to enhance reactivity or confer specific properties, such as increased solubility or thermal stability.

Physical Properties Analysis

The physical properties of 2-phenylpyrimidine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in pharmaceutical formulations and materials science. These properties are determined by the molecular structure and the presence of functional groups, which can affect intermolecular interactions and, consequently, the physical behavior of these compounds.

Chemical Properties Analysis

2-phenylpyrimidine derivatives exhibit a range of chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties. The presence of the pyrimidine ring, a nitrogen-containing heterocycle, contributes to the basic nature of these compounds, while the phenyl group can participate in π-π interactions and stabilize charge delocalization, influencing their overall chemical behavior.

Scientific Research Applications

  • Corrosion Inhibition : Phenylpyrimidine derivatives, such as 4-PPM and 5-PPM, have been found effective in inhibiting corrosion of cold rolled steel in hydrochloric acid solution, with 4-PPM showing higher efficiency (Liu Xianghong et al., 2014).

  • Biological Activity : Derivatives like (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione exhibit significant anti-inflammatory properties (Navaneethgowda P. Veeranna et al., 2022).

  • Electronics : 2-Phenylpyrimidine skeleton-based materials are used in green organic light-emitting devices, achieving high efficiency (Hisahiro Sasabe et al., 2008).

  • Antimicrobial Agents : Novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles show promising antibacterial activity, particularly against Gram-positive bacteria (E. S. Al-Abdullah et al., 2011).

  • Liquid Crystals : Chiral 5-alkyl-2-phenylpyrimidines exhibit chiral smectic C and cholesteric mesophases at room temperature, relevant in ferroelectric applications (S. Kelly & A. Villiger, 1988).

  • COX-2 Inhibition : Fluoroalkyl-6-(4-alkylsulfonyl)phenylpyrimidine derivatives have been identified as potent and selective COX-2 inhibitors (R. Becker, 2003).

  • Catalysis : Copper(i) 5-phenylpyrimidine-2-thiolate complexes demonstrate unique optical properties and high catalytic performance in visible light, suggesting applications in photocatalysis and photodegradation (Mengru Zhang et al., 2016).

  • Pharmaceuticals : Studies on S-substituted 6-amino-2-thiouracils with benzaldehydes show strong correlations with dipyrimidines, indicating potential pharmaceutical and nutraceutical applications (K. Petrova et al., 2020).

properties

IUPAC Name

2-phenylpyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJPJRINUUKTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442766
Record name 2-phenylpyrimidine-5-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenylpyrimidine-5-carbonyl Chloride

CAS RN

122774-00-9
Record name 2-phenylpyrimidine-5-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpyrimidine-5-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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